molecular formula C7H7N3O5 B184574 4-Methoxy-2,3-dinitroaniline CAS No. 5473-00-7

4-Methoxy-2,3-dinitroaniline

Cat. No. B184574
CAS RN: 5473-00-7
M. Wt: 213.15 g/mol
InChI Key: KKIFNGUMEDQAHY-UHFFFAOYSA-N
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Description

4-Methoxy-2,3-dinitroaniline is an aniline compound used in the synthesis of dyes and pigments . It has a molecular formula of C7H7N3O5 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with methoxy, nitro, and amino functional groups . The molecular weight is 213.148 Da .


Chemical Reactions Analysis

Nitroanilines, including this compound, can react with trans-4-methoxy-3-buten-2-one to afford (Z)-enaminones .

Scientific Research Applications

  • Chemical Reactions and Complex Formation : 2,4-Dinitroaniline and its derivatives, which include 4-Methoxy-2,3-dinitroaniline, react with sodium methoxide in certain solvents to form conjugate bases. This reaction has implications for understanding the stability of Meisenheimer complexes, which are important in organic chemistry (Crampton & Wilson, 1980).

  • Use in Chemosensors : N-(2,4-dinitrobenzylidene)-4-methoxyaniline, a compound related to this compound, has been studied for its application as a chromogenic chemosensor selective toward cyanide. This research highlights the potential use of these compounds in detecting hazardous substances (Heying et al., 2015).

  • Environmental Impact and Remediation : Studies have shown that aromatic amines derived from 2,4-dinitroanisole (a compound related to this compound) can covalently bond to soil organic matter. This process, involving nucleophilic addition mechanisms, is significant for understanding the environmental fate and potential remediation strategies for such compounds (Kadoya et al., 2020).

  • Toxicology and Microbial Impact : The microbial toxicity of 2,4-dinitroanisole and its metabolites, which include derivatives of this compound, has been studied. These compounds can inhibit various microbial processes, which is crucial for assessing their environmental and health risks (Liang et al., 2013).

  • Herbicide Research : The substituted dinitroanilines, including this compound, represent a class of herbicides. Their role in plant metabolism and herbicide selectivity has been a subject of agricultural research (Frear et al., 1972).

Safety and Hazards

Dinitroanilines, including 4-Methoxy-2,3-dinitroaniline, are considered hazardous. They can cause damage to organs through prolonged or repeated exposure and are toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of 4-Methoxy-2,3-dinitroaniline research could involve its potential applications in the field of organic nonlinear optic (NLO) materials due to their possible applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .

properties

IUPAC Name

4-methoxy-2,3-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O5/c1-15-5-3-2-4(8)6(9(11)12)7(5)10(13)14/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIFNGUMEDQAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)N)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70970049
Record name 4-Methoxy-2,3-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5473-00-7
Record name MLS002639285
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methoxy-2,3-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHOXY-2,3-DINITROANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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